6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid
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Overview
Description
6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid is a complex organic compound with a unique structure that includes a thieno[2,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid typically involves multiple steps. One common method includes the protection of amines using the tert-butoxycarbonyl (Boc) group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often involve heating the mixture in a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis, including the use of protecting groups and multi-step reactions, are likely employed.
Chemical Reactions Analysis
Types of Reactions
6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: Nucleophilic substitution reactions are common, especially involving the Boc group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like sodium hydroxide and di-tert-butyl dicarbonate are used for substitution reactions involving the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amines.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action for 6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their function.
Pathways Involved: The Boc group can be cleaved under acidic conditions, leading to the formation of active intermediates that participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid: Similar structure but with a pyrazolo core.
tert-Butyloxycarbonyl protecting group: Commonly used in organic synthesis for protecting amines.
Uniqueness
6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid is unique due to its thieno[2,3-c]pyridine core, which imparts specific chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C13H17NO4S |
---|---|
Molecular Weight |
283.35 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-7-10-8(4-5-19-10)6-9(14)11(15)16/h4-5,9H,6-7H2,1-3H3,(H,15,16) |
InChI Key |
KRRAZHDTSUDNSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C=CS2 |
Origin of Product |
United States |
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